Fgfr4-IN-7 -

Fgfr4-IN-7

Catalog Number: EVT-15280667
CAS Number:
Molecular Formula: C26H25Cl2N5O3
Molecular Weight: 526.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Fgfr4-IN-7 involves several key steps that include the formation of intermediates through chemical transformations. The process typically starts with commercially available starting materials, which undergo nucleophilic substitution, cyclization, and functional group modifications. The synthetic route is optimized using organic solvents, catalysts, and controlled temperature and pressure conditions to enhance yield and purity. Specific methods may include:

  • Nucleophilic Substitution: Replacing one functional group with another.
  • Cyclization: Forming cyclic compounds from acyclic precursors.
  • Functional Group Modifications: Altering specific functional groups to achieve the desired chemical structure.

The use of oxidizing agents for oxidation reactions and reducing agents for reduction reactions is common in this synthesis process.

Molecular Structure Analysis

Fgfr4-IN-7 features a complex molecular structure that allows it to interact effectively with FGFR4. The compound's structural data reveal that it adopts a specific conformation that is critical for its binding affinity. The crystal structure studies indicate that Fgfr4-IN-7 binds within the ATP-binding pocket of FGFR4, forming multiple interactions such as hydrogen bonds and van der Waals contacts with key residues in the kinase domain .

Key Structural Features

  • Binding Site: Located in the cleft between the N-terminal and C-terminal lobes of FGFR4.
  • Hydrogen Bonds: Formed with residues in the hinge region of FGFR4.
  • Van der Waals Interactions: Contribute to the stability of the binding complex.
Chemical Reactions Analysis

Fgfr4-IN-7 can undergo various chemical reactions, which are essential for its synthesis and potential modifications:

  • Oxidation: Involves adding oxygen or removing hydrogen, often using agents like hydrogen peroxide.
  • Reduction: Involves adding hydrogen or removing oxygen, typically using lithium aluminum hydride.
  • Substitution Reactions: Functional groups are replaced using halogens or alkylating agents.
  • Coupling Reactions: Carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.

These reactions are critical in both the synthesis of Fgfr4-IN-7 and its potential derivatization for enhanced efficacy.

Mechanism of Action

Fgfr4-IN-7 exerts its pharmacological effects by binding to the ATP-binding pocket of FGFR4. This binding inhibits the kinase activity of FGFR4, preventing the phosphorylation of downstream signaling molecules involved in critical cellular processes such as proliferation and survival. The inhibition disrupts key pathways including:

  • Mitogen-Activated Protein Kinase Pathway: Implicated in cell growth and differentiation.
  • Phosphatidylinositol 3-Kinase Pathway: Involved in cellular survival and metabolism.

By blocking these pathways, Fgfr4-IN-7 effectively reduces tumor growth and progression .

Physical and Chemical Properties Analysis

Fgfr4-IN-7 exhibits specific physical and chemical properties that are crucial for its function as an inhibitor:

  • Molecular Weight: Important for pharmacokinetics.
  • Solubility: Affects bioavailability; typically optimized during synthesis.
  • Stability: Must remain stable under physiological conditions to ensure efficacy.

These properties are assessed through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Applications

Fgfr4-IN-7 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Therapy: As a selective inhibitor of FGFR4, it is being explored for treating cancers where FGFR4 plays a pivotal role, such as hepatocellular carcinoma and breast cancer .
  2. Combination Therapies: It may be used in conjunction with other cancer treatments to overcome resistance mechanisms associated with anti-cancer therapies .
  3. Research Tool: Fgfr4-IN-7 serves as a valuable tool for studying FGFR signaling pathways and their implications in cancer biology .
Introduction to FGFR4 Signaling in Oncogenesis

FGFR4 as a Driver of Tumorigenesis: Mechanisms of Aberrant Activation in Solid Tumors

FGFR4, a member of the fibroblast growth factor receptor family, plays distinct roles in embryonic development, tissue repair, and metabolic regulation. Unlike FGFR1-3, FGFR4 exhibits unique structural characteristics, most notably a cysteine residue at position 552 (C552) within its kinase hinge region, which is absent in other family members [2] [5]. This structural uniqueness enables selective targeting strategies. Oncogenic activation of FGFR4 occurs through multiple mechanisms, positioning it as a significant driver in various solid tumors. Key mechanisms include:

  • Genetic Alterations: While less frequent than FGFR1-3 alterations, FGFR4 mutations occur in specific cancers. The G636C mutation in the tyrosine kinase domain, identified in gastric cancer, promotes constitutive receptor activation by destabilizing the auto-inhibitory conformation and stabilizing the active kinase state. This mutation enhances autophosphorylation and downstream signaling (ERK, AKT), driving anchorage-independent growth and tumor formation in vivo [6].
  • Ligand-Dependent Overactivation: Overexpression of the specific FGFR4 ligand FGF19 (particularly in hepatocellular carcinoma) creates autocrine/paracrine loops. The FGF19-FGFR4-KLB (β-Klotho) ternary complex formation triggers uncontrolled downstream signaling cascades [8].
  • Gene Amplification and Overexpression: FGFR4 gene amplification and protein overexpression are observed in hepatocellular carcinoma (HCC), breast cancer, colorectal cancer, and rhabdomyosarcoma. Overexpression alone can drive dimerization and activation even without genetic mutations, contributing to tumor cell survival, proliferation, and resistance to therapy [2] [3] [8].
  • Polymorphism (G388R): The germline polymorphism FGFR4 G388R (glycine to arginine at position 388 in the transmembrane domain) increases receptor stability, prolongs activation, and correlates with advanced tumor stage, metastasis, and poor prognosis in melanoma, breast, prostate, and head and neck cancers [3] [8].

Table 1: Mechanisms of Aberrant FGFR4 Activation in Solid Tumors

MechanismMolecular EventPrimary Tumor AssociationsFunctional Consequence
Hotspot MutationG636C (TK domain)Gastric CancerConstitutive kinase activation, enhanced signaling
Ligand Overexpr.FGF19 overexpressionHepatocellular Carcinoma (HCC)Autocrine/paracrine loop, sustained FGFR4 activation
Gene AmplificationFGFR4 copy number gainHCC, Breast Cancer, RhabdomyosarcomaReceptor overexpression, dimerization
PolymorphismG388R (Transmembrane domain)Breast, Prostate, Melanoma, H&N CancerIncreased stability, prolonged activation, metastasis

Role of FGFR4 in Tumor Microenvironment Remodeling and Metastatic Progression

FGFR4 signaling extends beyond cell-autonomous effects to profoundly reshape the tumor microenvironment (TME), facilitating metastasis and therapeutic resistance:

  • Epithelial-Mesenchymal Transition (EMT): FGFR4 activation promotes EMT through downstream MAPK and STAT3 signaling, leading to loss of epithelial markers (E-cadherin), gain of mesenchymal markers (vimentin, N-cadherin), and enhanced tumor cell motility and invasion. This is particularly evident in colorectal and hepatocellular carcinomas [3] [8].
  • Stromal Interactions and Angiogenesis: FGFR4 signaling in cancer-associated fibroblasts (CAFs) and endothelial cells contributes to desmoplasia (fibrotic stroma) and aberrant angiogenesis. Paracrine FGF signaling from tumor cells stimulates stromal FGFR4, releasing pro-angiogenic factors and remodeling the extracellular matrix to support metastatic dissemination [3] [7].
  • Immune Evasion: Emerging evidence suggests FGFR4 signaling contributes to an immunosuppressive TME. It can modulate cytokine/chemokine secretion (e.g., reducing IFN-γ, Granzyme B), potentially inhibiting cytotoxic T-cell activity and promoting M2 macrophage polarization and myeloid-derived suppressor cell (MDSC) recruitment, thereby dampening anti-tumor immunity [7].
  • Chemoresistance: FGFR4 signaling confers resistance to cytotoxic agents (e.g., 5-FU, oxaliplatin) in colorectal cancer models. Mechanistically, FGFR4 sustains pro-survival signaling through STAT3, upregulating anti-apoptotic proteins like c-FLIP and Bcl-2. Silencing FGFR4 or inhibiting its kinase activity synergistically enhances chemotherapy-induced apoptosis [3].

Rationale for Selective FGFR4 Targeting in Precision Oncology

The limitations of pan-FGFR inhibitors provide a compelling rationale for developing FGFR4-selective agents like FGFR4-IN-7:

  • Tissue-Specific Expression & Function: FGFR4 exhibits the most restricted expression profile among FGFRs, with highest physiological expression in the liver (bile acid metabolism, hepatocyte proliferation). This offers a potential therapeutic window, minimizing off-target effects in other tissues compared to pan-FGFR inhibitors that block FGFR1-3 [8].
  • Distinct Structural Target (C552): The unique C552 residue in FGFR4's hinge region enables the design of covalent reversible inhibitors with high selectivity over FGFR1-3, which possess a serine or other non-cysteine residue at the equivalent position. Exploiting C552 minimizes "off-target" kinase effects within the FGFR family [1] [2] [4].
  • Prevalence in Specific Cancers: Aberrant FGFR4 signaling, particularly via FGF19 amplification/overexpression, is a defining feature of a significant subset (~30%) of HCCs. Similarly, activating mutations (G636C) or the G388R polymorphism define patient subgroups in gastric, breast, and other cancers who are likely to derive benefit from selective FGFR4 inhibition [6] [8].
  • Overcoming Pan-FGFR Toxicity: Pan-FGFR inhibitors (e.g., Infigratinib, Erdafitinib) cause significant toxicities, including hyperphosphatemia (due to FGFR1 inhibition), nail changes, fatigue, and mucosal inflammation, often limiting dose intensity and therapeutic efficacy. Selective FGFR4 inhibitors aim to maintain anti-tumor efficacy while mitigating these class-specific adverse effects [4] [7] [8].

Properties

Product Name

Fgfr4-IN-7

IUPAC Name

(E)-2-cyano-3-cyclopropyl-N-[3-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]propyl]prop-2-enamide

Molecular Formula

C26H25Cl2N5O3

Molecular Weight

526.4 g/mol

InChI

InChI=1S/C26H25Cl2N5O3/c1-35-20-12-21(36-2)24(28)22(23(20)27)16-6-7-19-18(11-16)14-32-26(33-19)31-9-3-8-30-25(34)17(13-29)10-15-4-5-15/h6-7,10-12,14-15H,3-5,8-9H2,1-2H3,(H,30,34)(H,31,32,33)/b17-10+

InChI Key

CZQWRNOUWJSJHW-LICLKQGHSA-N

Canonical SMILES

COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)NCCCNC(=O)C(=CC4CC4)C#N)Cl)OC

Isomeric SMILES

COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)NCCCNC(=O)/C(=C/C4CC4)/C#N)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.